molecular formula C21H20N2O B8144285 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol

Cat. No.: B8144285
M. Wt: 316.4 g/mol
InChI Key: SZNJSYYGWCUPPF-UHFFFAOYSA-N
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Description

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is an organic compound that features a carbazole core substituted with a pyridine ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the pyridine ring through a series of substitution reactions. The tert-butyl group can be introduced via alkylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: In materials science, it is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s electronic properties also play a role in its function in materials science, where it can facilitate charge transfer and emission processes in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound shares the tert-butyl and pyridine features but differs in its core structure.

    4,4′-Di-tert-butyl-2,2′-dipyridyl: Similar in having tert-butyl and pyridine groups, but with a different arrangement and core structure.

Uniqueness

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is unique due to its carbazole core, which imparts distinct electronic properties and potential applications in various fields. Its combination of structural features makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

9-(4-tert-butylpyridin-2-yl)carbazol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-21(2,3)14-10-11-22-20(12-14)23-18-7-5-4-6-16(18)17-9-8-15(24)13-19(17)23/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJSYYGWCUPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole 9 (3.00 g, 7.38 mmol, 1.0 eq) and pentamethylbenzene (3.33 g, 22.14 mmol, 3.0 eq) in dichloromethane (74 mL) was cooled to −78° C. in a dry ice-acetone bath, then BCl3 (18.45 mL, 18.45 mmol, 1.0 M in dichloromethane) was added dropwise. After that, the mixture was stirred at −78° C. for 30 minutes, then quenched with methanol. The dry ice-acetone bath was removed and the mixture was warmed to room temperature. The pH of the solution was adjusted to about 6-7 using Et3N, then the solution was washed with saturated NaHCO3 solution until there was no gas to generate, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the residue was purified through column chromatography on silica gel using hexane/ethyl acetate (10:1-3:1) first, then dichloromethane/methanol (10:1) as an eluent to obtain the desired product, 9-(4-tert-butylpyridin-2-yl)-9H-carbazol-2-ol 10, as a grey solid (2.27 g in 97% yield). 1H NMR (DMSO-d6, 400 MHz): δ 1.40 (s, 9H), 6.79 (dd, J=8.0, 2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 7.25 (t, J=7.2 Hz, 1H), 7.32-7.36 (m, 1H), 7.50 (dd, J=5.6, 1.6 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 8.07 (d, J=7.6 Hz, 1H), 8.63 (d, J=5.6 Hz, 1H), 9.62 (s, 1H).
Name
2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
18.45 mL
Type
reactant
Reaction Step Two

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